molecular formula C7H6N2OS B13716456 3-(4-Methyl-5-thiazolyl)-3-oxopropanenitrile

3-(4-Methyl-5-thiazolyl)-3-oxopropanenitrile

Katalognummer: B13716456
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: DSTNLQAAGZEBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876643 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876643 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of MFCD32876643 is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and safety. The industrial production methods ensure that the compound is produced in large quantities while maintaining high quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876643 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving MFCD32876643 typically use reducing agents to convert it into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD32876643 often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD32876643 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: MFCD32876643 is used in the production of various industrial products, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of MFCD32876643 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

MFCD32876643 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups are often studied alongside MFCD32876643.

    Uniqueness: MFCD32876643 may exhibit unique properties such as higher stability, reactivity, or specific biological activities that distinguish it from other compounds.

Eigenschaften

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

3-(4-methyl-1,3-thiazol-5-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H6N2OS/c1-5-7(11-4-9-5)6(10)2-3-8/h4H,2H2,1H3

InChI-Schlüssel

DSTNLQAAGZEBEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.